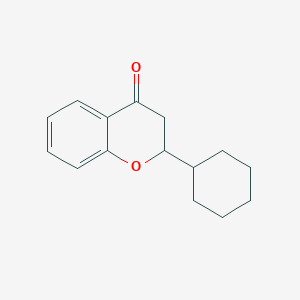

2-Cyclohexylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

2-cyclohexyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H18O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-9,11,15H,1-3,6-7,10H2 |

InChI Key |

MVZLWYZSFJXUSR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2CC(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

C1CCC(CC1)C2CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Cyclohexylchroman 4 One

Retrosynthetic Analysis of 2-Cyclohexylchroman-4-one

Retrosynthetic analysis of this compound reveals several key disconnection points, suggesting plausible forward synthetic routes. The primary disconnection breaks the heterocyclic ring at the ether linkage and the C2-C3 bond. This leads to two main precursor types: a 2'-hydroxyacetophenone (B8834) derivative and a cyclohexyl-containing three-carbon unit.

One common retrosynthetic approach involves a disconnection that leads back to a 2'-hydroxychalcone (B22705) analogue. In this scenario, the chromanone ring is formed via an intramolecular Michael-type addition. The chalcone (B49325) itself can be retrosynthetically disconnected into a 2'-hydroxyacetophenone and cyclohexanecarbaldehyde.

Another significant disconnection strategy targets the bond between the aromatic ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation pathway. This involves a precursor such as a phenoxy-substituted carboxylic acid or its corresponding acid chloride, which can cyclize to form the chromanone ring.

Classical and Contemporary Synthetic Routes to Chromanone Core Structures

The construction of the chromanone core, the fundamental scaffold of this compound, has been the subject of extensive research, leading to a variety of synthetic methods. These range from classical condensation reactions to modern transition metal-catalyzed and organocatalytic approaches.

Chalcone Cyclization and Related Condensation Reactions

A foundational method for synthesizing chromanones involves the cyclization of 2'-hydroxychalcones. nih.gov These chalcone precursors are typically prepared through a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, in this case, cyclohexanecarbaldehyde. uio.nonih.gov The subsequent intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone yields the chroman-4-one ring. nih.govnih.gov This cyclization can be catalyzed by either acid or base. nih.gov

In some instances, particularly with 6'-hydroxychalcones, the cyclization to the chromanone can occur spontaneously. uio.no The Pechmann condensation, traditionally used for coumarin (B35378) synthesis, can also be adapted under certain conditions to produce chromanones from phenols and β-ketoesters. wikipedia.org Another related classical method is the Kostanecki-Robinson reaction, which can be employed to form the chromone (B188151) ring system from which chromanones can be derived. sciforum.netijrpc.com

| Reaction Type | Precursors | Conditions | Outcome |

| Claisen-Schmidt Condensation & Cyclization | 2'-Hydroxyacetophenone, Cyclohexanecarbaldehyde | Base or Acid Catalysis | This compound |

| Spontaneous Cyclization | 6'-Hydroxychalcones | - | Chromanone formation |

| Pechmann Condensation | Phenols, β-Ketoesters | Acidic conditions | Chromanone derivatives |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic anhydrides | Base | Chromone intermediate |

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of the chromanone core. lookchem.com This method typically involves the cyclization of a 3-phenoxypropanoic acid derivative. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which facilitates the electrophilic attack of the acyl group onto the aromatic ring to form the six-membered heterocyclic ring. researchgate.net

A variation of this strategy involves the Friedel-Crafts acylation of a phenol (B47542) with an α,β-unsaturated acid, which can lead to the formation of a chromanone derivative through spontaneous ring closure. Tandem Prins-Friedel-Crafts cyclization reactions have also been developed, offering a stereoselective route to functionalized oxygen heterocycles, including chromanone frameworks. researchgate.net In some cases, the cyclization can be promoted by Brønsted acids. beilstein-journals.org

| Method | Starting Materials | Catalyst/Promoter | Key Transformation |

| Intramolecular Friedel-Crafts Acylation | 3-Phenoxypropanoic acid or its acid chloride | Lewis Acid (e.g., AlCl₃, BF₃) | Electrophilic aromatic substitution and cyclization |

| Tandem Prins-Friedel-Crafts Cyclization | δ,ϵ-Unsaturated alcohols and arylacetaldehydes | BF₃ etherate | Tandem formation of three new chemical bonds |

| Brønsted Acid-Catalyzed Cyclization | 1-Tetralone-derived glycidyl (B131873) ethers | Brønsted Acid | Intramolecular Friedel-Crafts epoxy-arene cyclization |

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry has seen the emergence of transition metal catalysis as a highly efficient method for constructing complex molecules. Palladium-catalyzed reactions have been particularly prominent in the synthesis of chromanones. nih.govscispace.comorganic-chemistry.org One notable approach is the Wacker-type oxidative cyclization, where a palladium(II) catalyst facilitates the cyclization of an appropriate unsaturated phenol derivative. lookchem.com This method often proceeds under mild conditions and can exhibit high levels of regio- and stereoselectivity.

Other palladium-catalyzed processes include the dehydrogenation of chromanones followed by arylation with arylboronic acids to yield flavanones, a class of compounds closely related to 2-substituted chromanones. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones provides enantioselective access to chiral chromanones. nih.govscispace.com Photoinduced ligand-to-metal charge transfer (LMCT) reactions employing transition-metal-based photocatalysts have also been developed for the synthesis of 2-substituted chroman-4-ones. rsc.orgresearchgate.net

| Catalytic System | Reaction Type | Substrates | Key Features |

| Palladium(II) Acetate (B1210297) | Wacker-type Oxidative Cyclization | Unsaturated Phenols | Mild conditions, potential for 1,5-hydride migration |

| Palladium(II)/Chiral Ligands | Asymmetric Conjugate Addition | 2-Substituted Chromones, Arylboronic Acids | High enantioselectivity for chiral chromanones |

| Palladium on Carbon (Pd/C) | Oxidant-Free Cascade Reaction | ortho-Acyl Phenols | Intramolecular substitution of C(sp³)-H by phenolic hydroxyl |

| Copper(II) Chloride | Photoinduced LMCT | Chromone-3-carboxylic acids, Nucleophiles | Redox-neutral, mild reaction conditions |

Organocatalytic and Biocatalytic Approaches

Organocatalysis has gained significant traction as a powerful, metal-free alternative for the synthesis of chiral molecules. wiley.comresearchgate.net Chiral amines and thioureas have been successfully employed as catalysts in the asymmetric synthesis of chromanones. nih.govacs.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions, to facilitate enantioselective cyclization reactions.

For instance, an organocatalytic aldol (B89426)/oxa-Michael reaction has been developed to produce 2,3-ring-substituted chromanones with high diastereoselectivity. nih.govacs.org Biocatalytic methods, utilizing enzymes such as lipases, have also been explored for the kinetic resolution of racemic chromanones or their precursors, providing access to enantiomerically enriched products. nih.govresearchmap.jp Chalcone isomerase (CHI) is a key enzyme in nature responsible for the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones, mimicking the chemical syntheses but with perfect stereocontrol. nih.gov

| Approach | Catalyst/Enzyme | Reaction | Selectivity |

| Organocatalysis | Chiral Amines (e.g., Pyrrolidine derivatives) | Aldol/oxa-Michael Reaction | High Diastereoselectivity |

| Organocatalysis | Chiral Thioureas | Intramolecular Conjugate Addition | High Enantioselectivity |

| Biocatalysis | Lipase | Kinetic Resolution | Enantiomerically enriched products |

| Biocatalysis | Chalcone Isomerase (CHI) | Cyclization of 2'-hydroxychalcones | High Stereospecificity for (2S)-flavanones |

Regioselective and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of this compound with specific regio- and stereochemistry presents a significant challenge. The control of stereochemistry at the C2 position is crucial for accessing specific stereoisomers. Asymmetric synthesis methodologies have been developed to address this challenge.

Organocatalytic approaches, as mentioned previously, are at the forefront of stereoselective chromanone synthesis. acs.orgcam.ac.uk For example, bifunctional thiourea (B124793) catalysts derived from quinine (B1679958) have been shown to promote the asymmetric oxo-conjugate addition of phenols to β-ketoester alkylidenes, yielding enantioenriched chromanones, including the cyclohexyl-substituted variant, with good enantioselectivity (e.g., 80% ee). acs.org Peptidic phosphane catalysts have also been developed for the enantioselective intramolecular Rauhut-Currier reaction of chalcone derivatives to afford chiral α-methylene-δ-valerolactones, a related structural motif. cam.ac.uk

Palladium-catalyzed asymmetric reactions also offer a powerful route to stereochemically defined chromanones. nih.govscispace.com The use of chiral ligands in conjunction with a palladium catalyst can induce high levels of enantioselectivity in conjugate addition reactions. nih.govscispace.com Additionally, intramolecular Mitsunobu reactions have been employed as a key step in the asymmetric synthesis of 2-substituted chroman-4-ones, allowing for the inversion of a stereocenter in a precursor alcohol to establish the desired stereochemistry at C2. semanticscholar.org

| Method | Catalyst/Reagent | Key Feature | Reported Selectivity |

| Organocatalysis (Thiourea) | Quinine-derived Thiourea | Asymmetric oxo-conjugate addition | 80% ee for cyclohexyl-substituted chromanone |

| Organocatalysis (Phosphane) | Dipeptidic Phosphane | Enantioselective Rauhut-Currier reaction | High yields and enantiomeric excesses |

| Palladium Catalysis | Pd(II)/Chiral Pyridine-Dihydroisoquinoline Ligands | Asymmetric conjugate addition | Up to 99% ee for tetrasubstituted chromanones |

| Intramolecular Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Inversion of stereocenter | Enantiospecific synthesis |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes. This involves considering factors such as the use of safer solvents, energy efficiency, and atom economy.

A key principle of green chemistry is the use of greener solvents to replace hazardous ones. Many traditional organic syntheses employ volatile and toxic solvents like dichloromethane (B109758) (CH2Cl2). rsc.orgnih.govrsc.org A greener approach would involve exploring alternative solvents. Dihydropinene (pinane), a bio-based and biodegradable solvent, has emerged as a viable alternative to solvents like toluene (B28343) and dichloromethane in various reactions, including cyclizations. Another strategy is the use of Deep Eutectic Solvents (DESs), which are non-volatile, non-toxic, and often derived from renewable sources like choline (B1196258) chloride and urea. mdpi.com These solvents can sometimes also act as catalysts, further increasing the green credentials of the process. mdpi.com

Energy efficiency is another cornerstone of green chemistry. The 48-hour reaction time at 60°C reported for one synthesis of this compound is energy-intensive. rsc.org Microwave-assisted synthesis can be a more energy-efficient alternative, as it often leads to a drastic reduction in reaction times, from hours to minutes. cem.com Furthermore, photochemical reactions, if powered by energy-efficient light sources like LEDs and conducted at room temperature, can also be considered a greener approach compared to methods requiring high-temperature heating for extended periods. rsc.org

The choice of catalyst can also align with green chemistry principles. Iron-based catalysts are gaining attention as they are abundant, have low toxicity, and are more cost-effective compared to catalysts based on precious metals like ruthenium or palladium. mdpi.comfrontiersin.org The development of efficient iron-catalyzed methods for the synthesis of chromanones would represent a significant step towards a more sustainable process. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyclohexylchroman 4 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. In a typical analysis of 2-Cyclohexylchroman-4-one, spectra are recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). rsc.org

¹H NMR: The proton spectrum reveals distinct signals for each unique proton in the molecule. The aromatic protons of the chromanone core typically appear in the downfield region (δ 6.9-7.9 ppm). Specifically, the proton at position 5 often shows as a doublet of doublets around δ 7.84 ppm. rsc.org The proton at the chiral center (C2), being adjacent to an oxygen atom, resonates around δ 4.14-4.19 ppm. rsc.org The protons on the methylene (B1212753) group at C3 appear as a multiplet around δ 2.59-2.74 ppm. rsc.org The protons of the cyclohexyl group exhibit a series of complex multiplets in the upfield region (δ 1.07-1.98 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C4) is characteristically found at the most downfield position, around δ 193.1 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring are observed in the δ 117-163 ppm range. rsc.org The carbon at C2, bonded to the oxygen and the cyclohexyl group, appears around δ 81.9 ppm. rsc.org The C3 methylene carbon resonates at approximately δ 41.8 ppm. rsc.org The carbons of the cyclohexyl ring are found in the upfield region, typically between δ 25.9 and 40.2 ppm. rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| C4 (C=O) | - | 193.1 | Carbonyl |

| C8a | - | 162.9 | Quaternary |

| C7 | 7.41-7.45 | 135.9 | Aromatic CH |

| C5 | 7.84 | 126.9 | Aromatic CH (dd, J = 7.6, 1.2 Hz) |

| C6 | 6.93-6.98 | 121.0 | Aromatic CH |

| C4a | - | 121.0 | Quaternary |

| C8 | 6.93-6.98 | 117.9 | Aromatic CH |

| C2 | 4.14-4.19 | 81.9 | Methine |

| C3 | 2.59-2.74 | 41.8 | Methylene |

| C1' (Cyclohexyl) | 1.95-1.98 | 40.2 | Methine |

| Cyclohexyl CH₂ | 1.07-1.81 | 28.3 | Methylene groups |

| 28.2 | |||

| 26.3 | |||

| 26.0, 25.9 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the C2-H and the C3-H₂ protons, and within the cyclohexyl ring's spin system, helping to trace the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduprinceton.edu This is instrumental in definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the ¹H signal at δ 4.14-4.19 would show a cross-peak with the ¹³C signal at δ 81.9, confirming their direct C2-H2 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons (typically over 2-4 bonds). sdsu.eduprinceton.edu HMBC is vital for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the C3 protons to the carbonyl carbon (C4) and the aromatic carbon C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. youtube.com For this compound, NOESY could reveal the relative orientation of the cyclohexyl group with respect to the chromanone ring.

Dynamic NMR Studies for Conformational Equilibria

Dynamic NMR (DNMR) is employed to study molecules that exist in equilibrium between two or more conformations. umn.eduinmr.net For this compound, potential dynamic processes could include the chair-chair interconversion of the cyclohexyl ring and the puckering of the dihydropyrone ring. If the energy barrier for these conversions is within the range detectable by NMR, variable temperature (VT) NMR experiments would show changes in the spectra. At low temperatures, the exchange slows down, and separate signals for each conformer might be observed. As the temperature increases, these signals would broaden, coalesce, and eventually sharpen into averaged signals at the fast exchange limit. umn.edu While specific DNMR studies on this compound are not widely reported, the principles would apply to its conformational analysis. nih.gov

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₁₅H₁₈O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 231.1385. Experimental HRMS data using electrospray ionization (ESI) has found this value to be 231.1380, confirming the molecular formula. rsc.org

Fragmentation Pathways: In the mass spectrometer, the molecular ion can fragment in predictable ways, providing structural information. scienceready.com.aulibretexts.org For this compound, common fragmentation pathways would likely involve:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for chromanone structures, leading to the cleavage of the dihydropyrone ring.

Loss of the cyclohexyl group: Cleavage of the C2-C1' bond would result in a fragment corresponding to the chroman-4-one radical cation and a cyclohexyl radical.

Alpha-cleavage: Fragmentation adjacent to the carbonyl group is also a common pathway.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. libretexts.org The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) group, typically appearing around 1630–1820 cm⁻¹. savemyexams.com The aromatic C=C bonds would show absorptions in the 1450–1650 cm⁻¹ region. savemyexams.com The C-O stretching vibrations of the ether linkage would appear in the 1000–1300 cm⁻¹ range. savemyexams.com C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jasco-global.com While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. jasco-global.com Therefore, symmetrical vibrations and non-polar bonds often show strong Raman signals. For this compound, the aromatic ring vibrations and the C=C bonds would be Raman active. renishaw.com Comparing IR and Raman spectra can provide a more complete picture of the vibrational modes and symmetry of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

These techniques provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: UV-visible spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. rsc.orglibretexts.org The chromophore in this compound is the substituted benzoyl system. It is expected to exhibit absorption bands corresponding to π→π* transitions, associated with the aromatic ring and the carbonyl group, and n→π* transitions, associated with the lone pair of electrons on the carbonyl oxygen. libretexts.orgazooptics.com The π→π* transitions are typically more intense and occur at shorter wavelengths, while the weaker n→π* transitions occur at longer wavelengths. azooptics.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to the ground state. Not all molecules that absorb UV-Vis light fluoresce. The fluorescence properties of this compound would depend on its structural rigidity and the nature of its lowest excited state. If it does fluoresce, the emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum. The quantum yield and lifetime of the fluorescence would provide further insights into the photophysical properties of the molecule.

X-ray Crystallography and Solid-State Conformational Analysis

Currently, there is no publicly available X-ray crystallographic data for this compound. This technique, were it to be applied, would provide definitive insights into the molecule's three-dimensional structure in the solid state.

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystal. libretexts.org For a molecule like this compound, this would involve growing a suitable single crystal, which can be a challenging but crucial step. nih.gov Once a crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, is then measured. libretexts.org

Mathematical analysis of this diffraction data, often employing Fourier transforms, allows for the construction of an electron density map of the unit cell. libretexts.org From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles. protoxrd.comamherst.edu This information is fundamental to understanding the molecule's solid-state conformation, including the orientation of the cyclohexyl group relative to the chroman-4-one core and the planarity of the fused ring system. researchgate.netmdpi.com Such an analysis would provide unequivocal evidence of the molecule's preferred conformation in the crystalline form. mdpi.comrsc.org

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Assignment

The this compound molecule possesses a chiral center at the C2 position of the chroman ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). chegg.comyoutube.comyoutube.com Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in assigning the absolute configuration of chiral molecules. saschirality.orgmdpi.com However, specific CD or ORD data for this compound is not available in the current body of scientific literature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orglibretexts.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image spectra. researchgate.netmdpi.com By comparing the experimentally measured CD spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer (e.g., the R-isomer), the absolute configuration can be determined. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.inkud.ac.inwikipedia.org The resulting ORD curve, particularly the sign and shape of the Cotton effect in the vicinity of an absorption band, is characteristic of a specific enantiomer and can be used to assign its absolute configuration. bhu.ac.inkud.ac.inslideshare.net

A combined approach using both CD and ORD spectroscopy provides a powerful tool for the unambiguous stereochemical assignment of chiral compounds like this compound. mdpi.comtaylorfrancis.com Should experimental data for this compound become available, these techniques would be essential for characterizing its enantiomeric forms.

Chemical Reactivity, Transformation, and Derivatization of 2 Cyclohexylchroman 4 One

Reactions at the Chromanone Carbonyl Moiety

The carbonyl group at the 4-position is a primary site for chemical reactions, including reductions, nucleophilic additions, and condensation reactions.

Reductions (e.g., to Chroman-4-ols, Chromenes, Chromans)

The ketone functionality of 2-Cyclohexylchroman-4-one can be selectively reduced to a secondary alcohol, yielding 2-Cyclohexylchroman-4-ol. This transformation is commonly achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is effective for this reduction. acs.org

Further reduction and transformation can lead to chromenes or fully saturated chromans. Catalytic hydrogenation offers a powerful method for more extensive reductions. Depending on the catalyst and reaction conditions, different products can be obtained. For example, catalytic hydrogenation of chroman-4-ones over a ruthenium (Ru) catalyst can yield perhydro alcohols, where both the carbonyl group and the aromatic ring are reduced. acs.org The presence of electron-donating groups on the aromatic ring tends to minimize competing side reactions like hydrogenolysis. acs.org

Asymmetric transfer hydrogenation (ATH) using chiral rhodium (Rh) or ruthenium (Ru) complexes is a sophisticated method to produce chiral chromanols with high diastereoselectivity and enantioselectivity. schenautomacao.com.brorganic-chemistry.orgresearchgate.net These reactions often involve a hydrogen source like formic acid (HCO₂H) and an amine base. organic-chemistry.orgresearchgate.net Dehydration of the resulting 2-Cyclohexylchroman-4-ol, typically under acidic conditions, can furnish the corresponding 2-Cyclohexyl-2H-chromene or 2-Cyclohexyl-4H-chromene. A study on related 2-pentyl substituted chroman-4-ones demonstrated that elimination of the C4-hydroxyl group can yield the corresponding 2H-chromene. acs.org

| Reagent/Catalyst | Conditions | Primary Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohol solvent | 2-Cyclohexylchroman-4-ol | acs.org |

| Ruthenium (Ru) on Carbon | High pressure H₂, 80% aq. ethanol | Perhydro-2-cyclohexylchroman-4-ol | acs.org |

| Chiral Rhodium (Rh) Complex / HCO₂H/DABCO | Acetonitrile, 50 °C | Chiral cis-3-benzyl-chromanols (from 3-benzylidene-chromanones) | organic-chemistry.org |

| Chiral Ruthenium (Ru) Complex / HCO₂Na | DCE:H₂O solvent | Chiral cis-benzylic alcohols (from 3-arylidenechromanones) | schenautomacao.com.br |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the carbonyl to form tertiary alcohols after acidic workup.

The Wittig reaction provides a route to convert the carbonyl group into a carbon-carbon double bond, yielding an alkene. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to give the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comadichemistry.com While specific examples for this compound are not prevalent, this is a general and powerful method for ketones. adichemistry.com

Condensation reactions are also possible. For instance, a patent describes the reaction of 6-bromo-2-cyclohexylchroman-4-one with potassium cyanide (KCN) and ammonium (B1175870) carbonate ((NH₄)₂CO₃) in formamide. google.com This reaction, known as the Bucherer-Bergs reaction, involves nucleophilic addition of cyanide followed by reaction with ammonia/carbonate to produce a spiro-hydantoin derivative at the C4 position. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Chromanone Ring System

The benzene (B151609) portion of the chromanone ring can undergo both electrophilic and nucleophilic substitution, depending on the substituents and reaction conditions.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring towards electrophiles is influenced by two competing factors: the activating, ortho,para-directing effect of the ether oxygen atom (-O-), and the deactivating, meta-directing effect of the carbonyl group (-C=O). wikipedia.org The powerful activating nature of the ether oxygen dominates, directing incoming electrophiles primarily to the C6 and C8 positions (ortho and para to the oxygen).

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common EAS reaction. Nitration of chroman-4-ones typically occurs at the C6 position using reagents like nitric acid in acetic anhydride (B1165640) or a mixture of nitric and sulfuric acids. smolecule.comsmolecule.comrsc.orggoogle.com

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can be introduced onto the aromatic ring, usually in the presence of a Lewis acid catalyst. Studies on related chroman-4-ones show that bromination often leads to substitution at the C6 and C8 positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resist nucleophilic attack, SNAr can occur if the ring is substituted with strong electron-withdrawing groups and contains a good leaving group (like a halogen). wikipedia.org For a derivative such as 6-chloro- or 6-nitro-2-cyclohexylchroman-4-one, a nucleophile could displace the chloride or nitro group. Such reactions are facilitated by the electron-withdrawing nature of the activating groups, which stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org

Reactions Involving the Cyclohexyl Substituent

The cyclohexyl group at the 2-position is a saturated aliphatic ring and is generally the least reactive part of the molecule under typical ionic conditions. Reactions on this ring usually require harsh, free-radical conditions, which may also affect the more sensitive chromanone core. For example, free-radical halogenation with N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the cyclohexyl ring, but selectivity can be an issue. The available literature does not provide specific examples of reactions confined to the cyclohexyl substituent of this particular compound.

Ring-Opening and Rearrangement Reactions of the Chromanone Core

The heterocyclic pyranone ring is stable but can undergo cleavage or rearrangement under specific conditions.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Applying this to this compound would involve the insertion of an oxygen atom between the carbonyl carbon (C4) and one of the adjacent carbons (C3 or the aromatic C4a). The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org In this case, migration of the aromatic carbon (C4a) is likely, which would lead to the formation of a seven-membered lactone derivative. This reaction is a powerful tool for skeletal rearrangement. organic-chemistry.orgnumberanalytics.comlibretexts.org

Ring-Opening Reactions: The pyranone ring can be opened by strong nucleophiles. Studies on chromone-3-carboxylic acids show that nucleophiles like amines, hydrazines, and active methylene (B1212753) compounds can attack the C2 position, leading to the opening of the pyrone ring. tubitak.gov.trresearchgate.nettandfonline.com The resulting intermediate can then undergo recyclization to form new heterocyclic systems or remain as an open-chain compound. For example, reaction with strong base (e.g., NaOH) can lead to cleavage of the ether bond and ring opening to form a phenolic ketone derivative. researchgate.net

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

This compound and its analogues are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. acs.orgnih.gov The synthesis of various derivatives is crucial for exploring structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. acs.orggu.se

Research on chroman-4-ones as inhibitors of the enzyme Sirtuin 2 (SIRT2) provides detailed SAR insights. acs.orgnih.govnih.gov

Substitution at the 2-Position: The nature of the substituent at C2 significantly impacts biological activity. Studies comparing different alkyl chains (n-propyl, n-pentyl, n-heptyl) showed that the inhibitory effect against SIRT2 is dependent on chain length, with an n-pentyl group being optimal in one study. acs.org Bulky groups, such as a phenyl group, or branching near the chromanone core (e.g., isopropyl vs. n-propyl) tended to decrease inhibitory activity, suggesting specific spatial constraints in the enzyme's binding pocket. acs.org

Substitution on the Aromatic Ring: The introduction of substituents at the C6 and C8 positions has a profound effect. Larger, electron-withdrawing substituents, such as bromine, were found to be highly favorable for SIRT2 inhibition. nih.govnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ value of 1.5 µM. nih.gov

These findings guide the rational design of new derivatives. For instance, to improve potency, one might synthesize analogues of this compound with various electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) at the C6 and C8 positions.

| Scaffold Modification | Substituent Example | Effect on SIRT2 Inhibition | Reference |

|---|---|---|---|

| 2-Position Alkyl Chain | n-Propyl | Active (IC₅₀ = 10.6 µM) | acs.org |

| n-Pentyl | More potent than n-propyl or n-heptyl | acs.org | |

| Isopropyl | Less active than n-propyl, indicating sensitivity to branching | acs.org | |

| Aromatic Ring (C6, C8) | 6,8-Dibromo | Highly potent (IC₅₀ = 1.5 µM for 2-pentyl derivative) | nih.gov |

| Electron-donating groups (e.g., -OCH₃) | Generally lower yields in synthesis and varied activity | nih.gov | |

| Core Structure | Chroman-4-one vs. Chromone (B188151) | Both scaffolds show activity, but substitution effects differ | acs.orgnih.gov |

Modification of the Aromatic Ring

The benzene ring of the chroman-4-one scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the ether oxygen and the carbonyl group influence the position of substitution. For instance, electron-donating groups on the aromatic ring generally lead to higher yields in condensation reactions for the synthesis of chroman-4-ones, while electron-withdrawing groups can sometimes result in lower yields due to purification challenges. nih.gov

Substituents can be introduced at various positions on the aromatic ring, leading to a wide array of derivatives. For example, 6,8-disubstituted and 6-methoxy-substituted 2-pentylchroman-4-one derivatives have been synthesized. nih.gov The nature of these substituents can significantly alter the molecule's properties. For instance, the introduction of electron-withdrawing groups, such as halogens, at the 6- and 8-positions has been shown to be favorable in certain biological contexts. nih.gov

Modifications at the C-2 Position

The C-2 position of the chroman-4-one ring, bearing the cyclohexyl group, is a key site for introducing structural diversity. The synthesis of 2-substituted chroman-4-ones can be achieved through various methods, including the base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with corresponding aldehydes. nih.gov This approach has been used to synthesize a range of 2-alkyl-chroman-4-ones. nih.gov

The nature of the substituent at the C-2 position can influence the reactivity and properties of the molecule. For example, replacing the cyclohexyl group with other alkyl or aryl groups can be achieved. Studies have shown that bulky groups directly attached to the C-2 position can impact the molecule's activity in certain biological assays. nih.gov For instance, an isopropyl analogue was found to be less active than the corresponding n-propyl derivative in one study. nih.gov

Modifications at the C-3 Position

The C-3 position, adjacent to the carbonyl group, is activated for various reactions. One common modification is the introduction of a carbonitrile group to yield 2-cyclohexyl-4-oxochroman-3-carbonitrile. rsc.org This transformation is typically achieved through a tin-free radical reaction. rsc.org The resulting 3-carbonitrile derivatives are often obtained as a mixture of diastereomers. rsc.org

Furthermore, the C-3 position can be involved in condensation reactions. For example, base-catalyzed condensation of 4-chromanones with aldehydes can lead to the formation of 3-benzylidene-4-chromanones. researchgate.net

Modifications at the C-4 Carbonyl Group

The carbonyl group at the C-4 position is a versatile functional group that undergoes a variety of nucleophilic addition reactions. savemyexams.comlibretexts.org This reactivity is due to the polarization of the C=O bond, which renders the carbon atom electrophilic. libretexts.org

Common transformations of the C-4 carbonyl group include:

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding 2-cyclohexylchroman-4-ol. This reduction can be achieved using various reducing agents. arkat-usa.org The resulting alcohol can exist as cis and trans isomers. arkat-usa.org

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of C-4 modified oximes and hydrazones, respectively. researchgate.net

Wittig-type Reactions: The McMurry coupling reaction, which involves the reductive coupling of two carbonyl groups, can be used to synthesize 4-arylidene chroman-4-ones from chroman-4-ones and benzaldehyde (B42025) derivatives. researchgate.net

These modifications at the C-4 position significantly alter the electronic and steric properties of the molecule, leading to a wide range of derivatives with potentially different biological activities.

Mechanistic Insights into this compound Reactivity

The synthesis of this compound and its derivatives often involves well-established reaction mechanisms. The formation of the chroman-4-one scaffold itself can proceed through an intramolecular oxa-Michael addition following a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.gov

Another synthetic route involves the reaction of carboxylic acids with arynes. nih.gov A proposed mechanism for the formation of 4-chromanones through this method involves the initial formation of an ester, which then undergoes further reactions, including potential rearrangements, to yield the final product. nih.gov However, a direct acid-catalyzed Fries rearrangement from the ester intermediate to the o-hydroxyaryl ketone is considered less likely under typical reaction conditions. nih.gov

The reactivity of the chroman-4-one system is also exploited in radical reactions. For instance, a doubly decarboxylative Giese reaction has been developed for the synthesis of 2-substituted-chroman-4-ones. rsc.org This process is believed to proceed via a radical mechanism, which is supported by the observation that the reaction is quenched in the presence of TEMPO, a radical scavenger. rsc.org

The various reactions and transformations of this compound highlight the versatile chemistry of the chroman-4-one scaffold, enabling the generation of a vast library of derivatives for further investigation.

Computational Chemistry and Theoretical Investigations of 2 Cyclohexylchroman 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the molecular properties of organic compounds. d-nb.infonih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for a wide range of property predictions. libretexts.org

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their relative energies. libretexts.org For 2-Cyclohexylchroman-4-one, this analysis is crucial as the molecule possesses two flexible ring systems: the dihydropyran ring of the chroman-4-one core and the cyclohexyl substituent.

The chroman-4-one ring typically adopts a half-chair or a twisted-boat conformation. The cyclohexyl ring is most stable in a chair conformation but can also exist in higher-energy boat or twist-boat forms. The linkage of these two rings at the C2 position of the chroman core introduces additional conformational possibilities, primarily concerning the relative orientation of the cyclohexyl group, which can be either axial or equatorial with respect to the dihydropyran ring.

Computational methods, such as DFT, are used to determine the geometry and relative stability of these conformers. nih.gov The process involves:

Geometry Optimization: The starting structure of each possible conformer is optimized to find a local minimum on the potential energy surface. This process adjusts bond lengths, bond angles, and dihedral angles to achieve the lowest possible energy for that specific arrangement.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.

Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

For 2-substituted chroman-4-ones, the equatorial conformation is generally favored to minimize steric hindrance, especially with a bulky substituent like a cyclohexyl group. lumenlearning.com Computational studies on related 2-alkyl and 2-aryl chroman-4-ones have confirmed the higher stability of conformers where the large substituent occupies the equatorial position. acs.orgmdpi.com The energy difference between the axial and equatorial conformers (the A-value) quantifies this preference. lumenlearning.com

Table 1: Illustrative Conformational Energy Data for 2-Substituted Chroman-4-ones

This table illustrates the type of data generated from a conformational analysis of 2-substituted chroman-4-ones, showing the relative energy differences between axial and equatorial conformers. The values are hypothetical but based on established principles of steric hindrance.

| Substituent at C2 | Conformation | Relative Energy (kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Population (%) at 298 K |

| Methyl | Equatorial | 0.00 | 0.00 | ~95 |

| Axial | 1.70 | 1.75 | ~5 | |

| Cyclohexyl | Equatorial | 0.00 | 0.00 | >99 |

| Axial | >5.00 | >5.00 | <1 | |

| Phenyl | Equatorial | 0.00 | 0.00 | ~99 |

| Axial | 3.10 | 3.00 | ~1 |

Note: Data is illustrative. The large steric bulk of the cyclohexyl group would lead to a strong preference for the equatorial position.

Frontier Molecular Orbitals (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations can map the distribution and energy levels of these frontier orbitals.

HOMO: In chroman-4-one derivatives, the HOMO is typically localized on the fused benzene (B151609) ring and the oxygen heteroatom, reflecting the regions of highest electron density and the most likely sites for electrophilic attack.

LUMO: The LUMO is generally centered on the α,β-unsaturated ketone part of the molecule (the C=C-C=O system), particularly on the carbonyl carbon and the β-carbon, which are the most probable sites for nucleophilic attack. d-nb.inforesearchgate.net

The bulky, electron-donating cyclohexyl group at the C2 position would be expected to raise the energy of the HOMO slightly compared to an unsubstituted chroman-4-one, potentially increasing its nucleophilicity. The effect on the LUMO is likely to be less pronounced. Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Quantum Chemical Descriptors for a Chroman-4-one Scaffold

This table presents typical quantum chemical descriptors calculated using DFT, which are used to predict reactivity. Values are representative for the chroman-4-one class of compounds.

| Parameter | Definition | Typical Value (eV) | Interpretation for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Relates to chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.0 to 5.0 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.25 to 2.75 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/(2η) | >1.5 | Propensity of the molecule to act as an electrophile. researchgate.net |

Calculation of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures. DFT methods have proven effective in calculating NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. d-nb.info

NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate magnetic shielding tensors, which are then converted to NMR chemical shifts relative to a standard (e.g., tetramethylsilane, TMS). These calculations can help assign complex spectra and confirm conformational features, such as the axial or equatorial position of the C2-substituent.

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. d-nb.info For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the C=O group of the ketone, which is sensitive to the electronic environment of the chroman-4-one ring system. Calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the theoretical model.

Studies on various chromone (B188151) and chroman-4-one derivatives have shown excellent correlation between DFT-calculated and experimentally observed spectroscopic data, validating the computed structures. d-nb.inforesearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Mechanistic Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein receptor. psgcas.ac.inresearchgate.net These methods are central to drug discovery and help in understanding the mechanistic basis of a compound's biological activity. espublisher.com The chroman-4-one scaffold is present in many biologically active compounds, making these simulations highly relevant. ijrpc.com

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. nih.gov A scoring function is used to estimate the binding affinity, providing a rank for different potential ligands or poses. For this compound, docking studies would be crucial to understand how the large and lipophilic (hydrophobic) cyclohexyl group influences binding. This group could fit into a hydrophobic pocket within the receptor, potentially leading to strong van der Waals and hydrophobic interactions, thereby enhancing binding affinity. Docking studies on chroman-4-one derivatives have successfully identified key interactions, such as hydrogen bonds involving the carbonyl oxygen and π-π stacking with aromatic residues. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for Chroman-4-one Analogs against a Hypothetical Kinase Target

This table shows representative data from a molecular docking study, highlighting the binding energy and key interactions that would be analyzed.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

| 2-Methylchroman-4-one | -7.5 | LEU83, VAL35, LYS33 | Hydrophobic, Hydrogen Bond (C=O) |

| 2-Phenylchroman-4-one | -8.9 | PHE145, LEU83, LYS33 | π-π Stacking, Hydrophobic, Hydrogen Bond (C=O) |

| This compound | -9.5 | LEU83, ILE144, VAL35, LYS33 | Strong Hydrophobic, Hydrogen Bond (C=O) |

Note: The hypothetical data suggests that the bulky, non-polar cyclohexyl group enhances binding by occupying a large hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their activity. a2bchem.com

To develop a QSAR model for a class of compounds including this compound, the following steps would be taken:

Data Set: A series of chroman-4-one analogs with varying substituents at the C2 position (and potentially other positions) and their measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). For this compound, key descriptors would include those related to size/shape (e.g., molar volume, surface area) and lipophilicity (e.g., logP), which are heavily influenced by the cyclohexyl group.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that best correlates the descriptors with the activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify intermediates, locate transition states (TS), and calculate activation energies, thereby determining the most likely reaction pathway. bohrium.com

The synthesis of 2-substituted chroman-4-ones, including this compound, is often achieved via a base-catalyzed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde (cyclohexanecarbaldehyde in this case), followed by an intramolecular oxa-Michael addition. nih.govacs.org

A computational investigation of this mechanism using DFT would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, intermediates (e.g., the enolate, the aldol adduct), transition states, and products.

Transition State Searching: Employing algorithms to find the saddle point on the PES that connects two minima (e.g., reactant and intermediate). This is the point of highest energy along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species.

Calculating Activation Barriers: The difference in energy between the transition state and the reactants gives the activation energy (ΔE‡), which determines the reaction rate.

Computational studies on related reactions have provided detailed insights into the stereochemical outcome and the influence of catalysts and substituents on the reaction pathway. acs.orgnih.gov For the synthesis of this compound, such calculations could predict the diastereoselectivity of the reaction and rationalize why certain conditions favor the formation of the desired product.

Mechanistic Biological Activities and Molecular Target Identification of 2 Cyclohexylchroman 4 One and Its Derivatives in Vitro and Preclinical Models

Modulation of Specific Enzymatic Activities and Receptor Binding Profiles

Derivatives of the chroman-4-one core structure have been extensively investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating a wide range of pharmacological effects. These interactions are highly dependent on the nature and position of substituents on the chroman-4-one ring system.

Kinase Inhibition Mechanisms

The chroman-4-one scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. These compounds interfere with cellular signaling pathways that are often dysregulated in diseases like cancer.

One area of significant interest is the inhibition of the Phosphoinositide 3-kinase (PI3K) family. A series of novel 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and found to be potent PI3K inhibitors. nih.gov Compound 4l from this series was particularly notable for its potent and selective inhibition of PI3Kα, with an IC50 value of 0.014 µM, making it approximately 30 times more potent than the well-known inhibitor LY294002. nih.gov Molecular docking studies suggest that these compounds bind effectively within the PI3Kα active site. nih.gov

Another important class of enzymes targeted by chroman-4-one derivatives is the sirtuin (SIRT) family of histone deacetylases. Specifically, 2-alkyl-chroman-4-ones have been identified as selective inhibitors of SIRT2. gu.seacs.org These compounds have shown antiproliferative effects in cancer cell lines, which correlate with their SIRT2 inhibitory potency. acs.org The inhibitory activity is sensitive to the substitution pattern on the chroman-4-one core, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for high potency. researchgate.net For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 µM. researchgate.net

Furthermore, derivatives of the related 4H-chromen-4-one have been discovered as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. One compound, 12j (4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)), demonstrated excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov In ex vivo models of diabetic retinopathy, this compound protected retinal neurons from high glucose-induced oxidative stress and apoptosis. nih.gov Additionally, benzothiazole (B30560) and chromone (B188151) derivatives have been evaluated as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions |

| Compound 4l | PI3Kα | 0.014 | In vitro enzyme assay |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | In vitro enzyme assay |

| Compound 12j | ROCK I / ROCK II | Not specified, but highly selective | Kinase panel screening |

G-Protein Coupled Receptor (GPCR) Modulation

The structural versatility of the chroman-4-one skeleton has been exploited to develop ligands that modulate the function of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. nih.govnih.govelifesciences.orgcecam.org

A notable example is the development of chromen-4-one derivatives as ligands for the orphan receptor GPR55, which is implicated in inflammation, neurodegeneration, and cancer. A series of chromen-4-one-2-carboxylic acid derivatives were synthesized, and their pharmacological profiles at GPR55 were evaluated in β-arrestin recruitment assays. These efforts led to the identification of both potent agonists and antagonists with tunable efficacy, providing valuable tools for studying GPR55 function.

Similarly, chromen-4-one derivatives have been optimized as agonists for GPR35, another orphan GPCR with roles in cardiovascular diseases and immune regulation. While many GPR35 ligands show species-specific activity, targeted chemical modifications have yielded compounds with potent agonism at human, rat, and mouse GPR35, making them suitable for preclinical animal studies.

Enzyme Kinetics and Inhibition Type Analysis

Understanding the kinetic parameters of enzyme inhibition is crucial for characterizing the mechanism of action of new compounds. For certain chroman-4-one derivatives, detailed enzyme kinetic analyses have been performed.

For example, a study on (E)-3-(4-methoxybenzylidene)chroman-4-one (MHY1297) as a tyrosinase inhibitor involved kinetic analysis to determine the mode of inhibition. koreascience.kr Such studies typically involve measuring reaction velocities at various substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki), and to distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.

The development of chroman-4-one-based SIRT2 inhibitors also involved detailed structure-activity relationship (SAR) studies and kinetic evaluations to confirm their inhibitory potency and selectivity. acs.orgresearchgate.net These analyses revealed that the inhibitory effect was dependent on specific structural features, such as the length of the alkyl chain at the 2-position and the electronic nature of substituents on the aromatic ring. researchgate.net

Cellular Pathway Interventions and Mechanistic Cellular Responses

Beyond direct interactions with enzymes and receptors, chroman-4-one derivatives have been shown to modulate complex cellular pathways, leading to significant cellular responses such as apoptosis and autophagy.

Apoptosis Induction and Cell Cycle Modulation in Cell Lines

A key strategy in cancer therapy is the induction of apoptosis (programmed cell death) in tumor cells. Several classes of chroman-4-one derivatives have demonstrated potent pro-apoptotic activity in various cancer cell lines. gu.seresearchgate.netresearchgate.nettghn.orgnih.govthermofisher.com

A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic activity against human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal). One of the most potent compounds from this series, compound 16 , which features a sulfonyl spacer, exhibited IC50 values in the sub-micromolar to low micromolar range. Mechanistic studies revealed that compound 16 induced early apoptosis in MCF-7 cells. Furthermore, it caused an accumulation of cells in the sub-G1 and G2-M phases of the cell cycle, indicating that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Similarly, derivatives of 7-(trifluoromethyl)chroman-4-one (B53788) have been shown to induce apoptosis in cancer cells, as evidenced by increased DNA fragmentation. These compounds displayed selective cytotoxicity against cancer cells while sparing normal fibroblast cells.

Table 2: Apoptotic and Cell Cycle Effects of Selected Chroman-4-one Derivatives

| Compound/Derivative Class | Cell Line | Key Mechanistic Findings |

| Spiro[chroman-2,4'-piperidin]-4-one (16 ) | MCF-7 | Induction of early apoptosis; accumulation of cells in sub-G1 and G2-M phases. |

| 7-(Trifluoromethyl)chroman-4-one derivatives | MCF-7, HCT-116, HepG2 | Increased DNA fragmentation, indicative of apoptosis induction. |

Autophagy Pathway Regulation

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, either promoting survival or contributing to cell death. The modulation of autophagy is therefore an attractive therapeutic strategy. d-nb.infonih.gov Recent studies have implicated chromone-based compounds in the regulation of this pathway.

A novel chromone-based derivative, compound 8 , has been identified as a potential inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagy cascade. tandfonline.com In colon cancer cells, compound 8 was shown to modulate the autophagic machinery, as indicated by changes in the levels of autophagy marker proteins like LC3B, and to trigger apoptotic cell death. tandfonline.com Molecular docking and dynamics simulations supported a direct binding interaction between compound 8 and ULK1. tandfonline.com This dual ability to modulate autophagy and induce apoptosis makes such compounds promising candidates for anticancer drug development.

Another report mentioned that 2-Morpholin-4-yl-8-phenyl-chromen-4-one can downregulate autophagy and apoptosis in the context of ANCA-associated vasculitis. nih.gov These findings highlight the potential of the chroman-4-one scaffold to influence the intricate crosstalk between autophagy and apoptosis, although the precise mechanisms and dependencies on cellular context require further investigation.

Modulation of Inflammatory Signaling Pathways

Derivatives of the chroman-4-one scaffold have demonstrated significant capabilities in modulating key inflammatory signaling pathways that are often dysregulated in chronic diseases. ajol.info The anti-inflammatory effects are frequently attributed to the inhibition of pro-inflammatory cytokines and the interruption of critical signaling cascades. nih.govmdpi.com

Key pathways targeted by these compounds include:

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. ajol.info Certain chromone derivatives have been shown to exert their anti-inflammatory effects by suppressing the activation of NF-κB. mdpi.com For instance, some compounds inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active p65 subunit of NF-κB. mdpi.com This blockade leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory genes, including cytokines like TNF-α and IL-6. mdpi.commdpi.com For example, 7-methoxy-3-(4-hydroxyl)-styrylchromone (C6) was found to suppress the increased phosphorylation of p65 induced by High-Mobility Group Box 1 (HMGB1). mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK1/2, JNK, and p38, are crucial in translating extracellular stimuli into cellular inflammatory responses. ajol.infonih.gov Studies on styrylchromone derivatives show they can effectively suppress the phosphorylation of ERK1/2. mdpi.com This inhibition disrupts the signaling cascade that leads to the production of inflammatory mediators. mdpi.com The natural phenol (B47542) Oleocanthal, which shares some structural motifs with chromanones, also modulates MAPK signaling pathways as part of its anti-inflammatory action. nih.gov

Research on amidrazone derivatives containing a cyclohexene (B86901) moiety also highlights the potent inhibition of pro-inflammatory cytokines. For example, specific derivatives have been shown to strongly inhibit the secretion of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com One derivative, compound 2f, reduced TNF-α secretion by 66–81% across various concentrations, while compound 2b significantly curtailed the release of TNF-α, IL-6, and IL-10 at high doses. mdpi.com

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

The chroman-4-one structure is a core feature of many flavonoids, compounds renowned for their antioxidant properties. mdpi.com The antioxidant mechanisms of these molecules are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant systems. mdpi.comnih.gov

Direct ROS Scavenging: ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are byproducts of aerobic metabolism and can cause significant oxidative damage to lipids, proteins, and nucleic acids when in excess. nih.govfrontiersin.org The chemical structure of chroman-4-one derivatives, particularly the presence of hydroxyl groups and conjugated double bonds, is crucial for their ability to donate electrons and neutralize these reactive species. mdpi.com Flavonoids, for example, can scavenge peroxyl, hydroxyl, and peroxynitrite radicals, thereby terminating oxidative chain reactions. mdpi.com

Table 1: Key Reactive Oxygen Species and Scavenging Systems

| Reactive Oxygen Species (ROS) | Endogenous Scavenging Enzymes | Mechanism of Action |

|---|---|---|

| Superoxide Anion (O₂⁻) | Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. frontiersin.org |

| Hydrogen Peroxide (H₂O₂) | Catalase (CAT), Glutathione Peroxidase (GPX) | Decomposes H₂O₂ into water and molecular oxygen. nih.govfrontiersin.org |

Modulation of Antioxidant Signaling Pathways: Beyond direct scavenging, these compounds can enhance the cell's intrinsic antioxidant defenses.

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. nih.govnih.gov Natural coumarin (B35378) derivatives, which are structurally related to the chroman scaffold, have been identified as potent activators of the Nrf2 signaling pathway, suggesting a similar mechanism for chroman-4-one derivatives. nih.gov

Antimicrobial and Antiviral Mechanism of Action Studies (In Vitro)

The heterocyclic core of 2-cyclohexylchroman-4-one is present in numerous compounds that exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.comsapub.org

Antimicrobial Mechanisms: The antimicrobial action of related heterocyclic compounds often involves the disruption of bacterial cell integrity and function. For instance, a series of bis-cyclic imidazolidine-4-one derivatives were shown to eradicate both Gram-positive and Gram-negative bacteria by causing membrane disintegration. nih.gov This mechanism is advantageous as it can act rapidly and may have a lower propensity for developing resistance. nih.gov Similarly, an oxygenated cyclohexanone (B45756) derivative isolated from the fungus Amphirosellinia nigrospora demonstrated potent activity against various plant pathogenic bacteria and fungi, inhibiting their growth and suppressing disease development in plant models. nih.gov

Table 2: In Vitro Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Type | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Amidrazone derivative (2c) | Staphylococcus aureus | 64 µg/mL | mdpi.com |

| Amidrazone derivative (2b) | Yersinia enterocolitica | 64 µg/mL | mdpi.com |

| Hydrazide-hydrazone (28) | Staphylococcus spp. | 1.95 µg/mL | mdpi.com |

| Hydrazide-hydrazone (8, 9) | Gram-positive bacteria | 0.002–0.98 µg/mL | mdpi.com |

Antiviral Mechanisms: The antiviral mechanisms of action for related compounds are diverse and often target specific stages of the viral life cycle. nih.gov

Inhibition of Viral Entry: Some antiviral compounds act by inhibiting the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from penetrating the cell and initiating replication. actanaturae.ru

Inhibition of Viral Replication: Other molecules function as inhibitors of key viral enzymes. For example, Remdesivir, a nucleotide analogue, targets the viral RNA-dependent RNA polymerase, terminating viral genome replication. nih.gov In the context of SARS-CoV-2, certain 4-aminoquinoline (B48711) derivatives have been investigated as potential inhibitors of the main protease (Mpro), an enzyme critical for processing viral polyproteins. accscience.com

Interference with Host Pathways: Some broad-spectrum antiviral agents, like Nitazoxanide, are believed to work by interfering with host-regulated pathways that are essential for viral replication, rather than targeting a specific viral protein. nih.gov This can include the amplification of the host's innate antiviral responses, such as the type 1 interferon pathway. nih.gov

Structure-Activity Relationship Principles and Molecular Determinants of Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological effects. gardp.org For chroman-4-one derivatives and related heterocyclic systems, SAR studies have provided critical insights into how chemical modifications influence their anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comnih.govmdpi.com

Analysis of various derivatives has established several key principles:

Role of Substituents on the Chroman Ring: The position and nature of substituents on the chroman skeleton are paramount. For a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibitory activity. nih.gov

Influence of the C2-Substituent: The group attached at the C2 position of the chroman ring significantly impacts activity. In the case of this compound, the bulky, hydrophobic cyclohexyl group is a major determinant of its interaction with biological targets. SAR studies on related flavonoids show that hydroxylation patterns on the B-ring (analogous to the C2 substituent) are critical for antibacterial action. mdpi.com

Impact of the 4-Oxo Group: The carbonyl group at the C4 position is often a key interaction point, typically acting as a hydrogen bond acceptor. mdpi.com Its presence, along with a conjugated double bond in the heterocyclic ring, is often crucial for the antioxidant activity of flavonoids. mdpi.com

Aromatic and Hydrophobic Moieties: The presence of aryl ring systems, such as a 4-fluorophenyl group, on related thiazolopyrimidine scaffolds has been shown to be important for anticancer activity, highlighting the role of hydrophobic interactions. ddtjournal.com In amidrazone derivatives, a 2-pyridyl substituent was found to be crucial for antibacterial activity, while a 4-methylphenyl group enhanced both antituberculous and general antibacterial effects. mdpi.com

Elucidating Key Pharmacophores and Ligand Efficiencies

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. nih.gov Identifying the pharmacophore of a compound series allows for the rational design of more potent and selective molecules. nih.gov

For chroman-4-one derivatives and related compounds, key pharmacophoric features often include:

Hydrogen Bond Acceptors (HBAs): The C4-keto group is a prominent HBA. mdpi.com

Hydrogen Bond Donors (HBDs): Hydroxyl groups substituted on the chroman or cyclohexyl rings can act as HBDs.

Hydrophobic Areas (H): The cyclohexyl group at C2 and the benzene (B151609) ring of the chroman core provide significant hydrophobic character, which is critical for binding to hydrophobic pockets in target proteins. mdpi.com

Aromatic Groups (AR): The fused benzene ring is a key aromatic feature.

Ligand efficiency (LE) is a metric used to compare the binding energy of a ligand to its size (heavy atom count), providing a measure of how efficiently a molecule binds to its target. By optimizing pharmacophoric features, medicinal chemists aim to improve ligand efficiency, leading to compounds that can achieve high potency at lower molecular weights. For example, studies on chromone derivatives inhibiting ABCG2 revealed that methylation of a central amide nitrogen drastically altered the high affinity, indicating a critical inhibitory moiety that had not been previously investigated. nih.gov

Conformational Requirements for Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.gov The conformational flexibility of a molecule can be a significant hurdle in drug design, as only specific conformations may be biologically active. nih.govnih.gov

For this compound, the following conformational aspects are significant:

Ring Rigidity: The chroman-4-one core provides a semi-rigid scaffold. This inherent rigidity reduces the entropic penalty upon binding to a target, which can be favorable for activity.

Cyclohexyl Conformation: The cyclohexyl ring itself is not planar and exists predominantly in a chair conformation. The orientation of this ring relative to the chroman system (axial vs. equatorial) can profoundly influence how the molecule fits into a binding site.

Stereochemistry: The C2 carbon of the chroman ring is a chiral center. The absolute configuration (R or S) will dictate the spatial orientation of the cyclohexyl group, leading to significant differences in biological activity between enantiomers.

Studies on other conformationally constrained molecules have underscored the importance of a defined shape. For example, constraining peptides into a specific backbone conformation can lead to greatly enhanced potency and receptor selectivity. nih.govnih.gov Similarly, theoretical studies on thiazolidin-4-one derivatives have shown that they can adopt stable exo and endo conformations, with the exo form being more stable and the one predominantly synthesized, confirming the importance of a specific three-dimensional structure for these molecules. mdpi.com

Target Identification and Validation Strategies in Preclinical Models

Identifying the specific molecular target of a bioactive compound is a crucial step in drug discovery, as it elucidates the mechanism of action and provides a basis for further optimization. danaher.comwjbphs.com Target validation then confirms that modulating this target provides a therapeutic benefit. danaher.comwjbphs.com

Several strategies are employed in preclinical models to identify and validate targets: